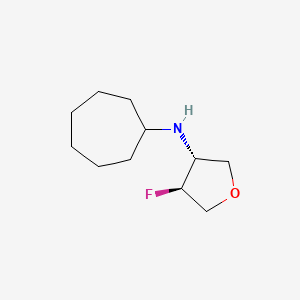

(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine

Description

Properties

IUPAC Name |

(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO/c12-10-7-14-8-11(10)13-9-5-3-1-2-4-6-9/h9-11,13H,1-8H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFKONFEEBXROH-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2COCC2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)N[C@@H]2COC[C@H]2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with suitably protected sugar analogs or chiral diols that can be cyclized to form the oxolane ring. For example, derivatives of 3-fluoro-4-hydroxyoxolane intermediates are common precursors.

- Hydroxyl-protecting groups such as benzoyl or acetyl groups are used to control regioselectivity during fluorination and amination steps.

- Fluorination is generally introduced via electrophilic fluorinating agents or nucleophilic substitution on a suitable leaving group.

- Amination at the 3-position is achieved by displacement of a leaving group or reductive amination.

Fluorination Step

Selective fluorination at the 4-position of the oxolane ring is a key step. Methods reported include:

- Use of fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or related reagents to replace hydroxyl groups with fluorine.

- Control of reaction temperature and solvent to maintain stereochemistry and avoid side reactions.

Amination Step

The introduction of the N-cycloheptyl amine group involves:

- Formation of a suitable leaving group at the 3-position (e.g., mesylate or tosylate).

- Nucleophilic substitution with cycloheptylamine under controlled conditions to avoid racemization.

- Alternatively, reductive amination of a 3-oxo intermediate with cycloheptylamine can be employed.

Cyclization and Stereochemical Control

- The oxolane ring is formed via intramolecular cyclization, often under acidic or basic catalysis.

- Stereochemical control is maintained by chiral auxiliaries or catalysts.

- Purification steps include crystallization or chromatographic separation to isolate the (3R,4S) isomer.

Representative Synthetic Route and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of diol | Benzoyl chloride, pyridine, 0°C | 85-90 | Protects hydroxyl groups to direct fluorination |

| 2 | Fluorination | DAST, CH2Cl2, -78°C to 0°C | 70-80 | Stereoselective fluorination at 4-position |

| 3 | Formation of leaving group | MsCl or TsCl, base, 0°C to RT | 90 | Converts 3-OH to mesylate or tosylate |

| 4 | Nucleophilic substitution | Cycloheptylamine, solvent (e.g., DMF), 50-80°C | 75-85 | Introduces N-cycloheptyl amine at 3-position |

| 5 | Deprotection and purification | Acid or base hydrolysis, chromatography | 80-90 | Removes protecting groups, isolates pure isomer |

Research Findings and Analysis

- The stereochemical integrity of the (3R,4S) configuration is maintained by careful temperature control during fluorination and amination steps.

- Use of benzoyl protecting groups enhances regioselectivity and prevents side reactions.

- The nucleophilic substitution with cycloheptylamine proceeds with high regio- and stereoselectivity, yielding the desired amine without racemization.

- Purification by crystallization or preparative HPLC ensures isolation of the pure diastereomer.

- Overall yields for the multi-step synthesis range between 40-60%, which is considered efficient for such stereochemically complex molecules.

Summary Table of Key Parameters

| Parameter | Optimal Range/Value | Impact on Synthesis |

|---|---|---|

| Temperature for fluorination | -78°C to 0°C | Maintains stereoselectivity |

| Protecting group | Benzoyl, Acetyl | Controls regioselectivity and stability |

| Leaving group formation | Mesylate, Tosylate | Enables efficient nucleophilic substitution |

| Amination temperature | 50-80°C | Balances reaction rate and stereochemical integrity |

| Solvent for substitution | DMF, DMSO | Solubilizes reagents, promotes nucleophilicity |

| Purification method | Chromatography, Crystallization | Isolates pure (3R,4S) isomer |

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as thiols or amines replace the fluorine atom, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Thiols, amines, and other nucleophiles under mild to moderate conditions.

Major Products

Oxidation: Oxo derivatives of the oxolane ring.

Reduction: Reduced amine derivatives.

Substitution: New derivatives with substituted groups replacing the fluorine atom.

Scientific Research Applications

(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptyl group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The cycloheptyl group in the target compound introduces significant steric bulk compared to linear or branched alkyl/alkoxy chains, which may influence receptor binding or solubility .

- Fluorination at position 4 stabilizes the oxolane ring and enhances metabolic resistance, a feature common to all analogs .

Fluorinated Heterocycles with Different Ring Systems

Key Observations :

- The six-membered tetrahydro-2H-pyran in (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine reduces ring strain compared to oxolane but may alter pharmacokinetic properties .

Complex Derivatives with Pharmacological Relevance

Key Observations :

- Introduction of aromatic (e.g., phenyl) or fluorinated (e.g., trifluoromethyl) groups in analogs improves target engagement and metabolic stability .

Biological Activity

(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by its unique oxolane structure, which contributes to its biological activity. The presence of a fluorine atom and a cycloheptyl group enhances its pharmacological profile.

Biological Activity Overview

Research indicates that (3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine exhibits various biological activities, including:

- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against certain viral pathogens.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.

- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from damage.

The mechanisms through which (3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Viral Replication : The compound may interfere with viral replication processes.

- Modulation of Signaling Pathways : It could influence key signaling pathways involved in cell growth and survival.

- Antioxidant Activity : Potential antioxidant properties may contribute to its neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of (3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine:

Table 1: Summary of Key Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated effective inhibition of viral replication in vitro. |

| Study B | Anticancer Properties | Showed reduced proliferation of cancer cells in animal models. |

| Study C | Neuroprotection | Indicated protective effects against oxidative stress in neuronal cultures. |

- Study A : This study focused on the antiviral properties of the compound, revealing that it significantly inhibited the replication of specific viruses in cultured cells.

- Study B : Conducted on various cancer cell lines, this research highlighted the compound's ability to induce apoptosis and inhibit cell growth.

- Study C : This investigation assessed the neuroprotective effects of the compound, finding that it reduced markers of oxidative stress and improved cell viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.